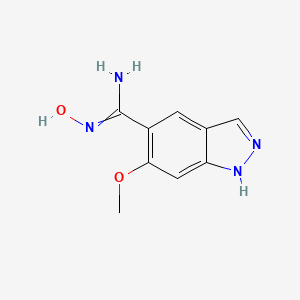
N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-6-methoxy-1H-indazole-5-carboximidamide is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds Indazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-6-methoxy-1H-indazole-5-carboximidamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of hydrazones with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often involve heating the reaction mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-6-methoxy-1H-indazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-6-methoxy-1H-indazole-5-carboxylic acid, while substitution reactions can introduce groups like halogens, alkyl, or aryl groups at various positions on the indazole ring .
Scientific Research Applications
N’-hydroxy-6-methoxy-1H-indazole-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-hydroxy-6-methoxy-1H-indazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of signaling pathways that control cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-5-methoxy-1H-indole-3-carboximidamide
- 1H-Indazole-5-carboxylic acid
- 5-Fluoro-1H-indazole-3-carboximidamide
Uniqueness
N’-hydroxy-6-methoxy-1H-indazole-5-carboximidamide is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and studying biological processes .
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N'-hydroxy-6-methoxy-1H-indazole-5-carboximidamide |
InChI |
InChI=1S/C9H10N4O2/c1-15-8-3-7-5(4-11-12-7)2-6(8)9(10)13-14/h2-4,14H,1H3,(H2,10,13)(H,11,12) |
InChI Key |
CUXUJITYKOBFOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


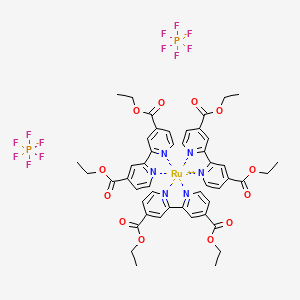
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B13896492.png)
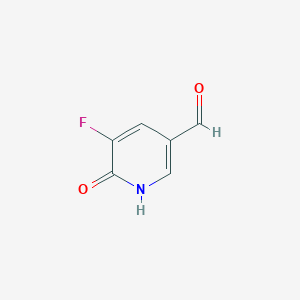
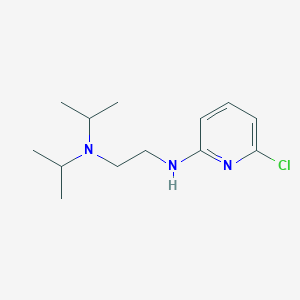

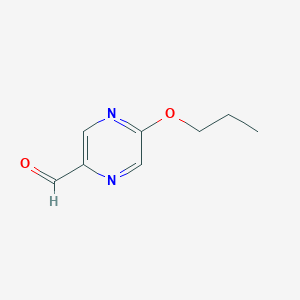
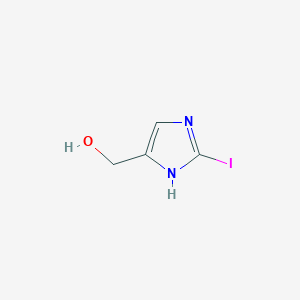

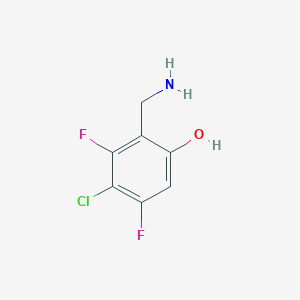
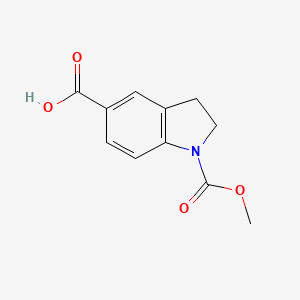
![1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B13896541.png)
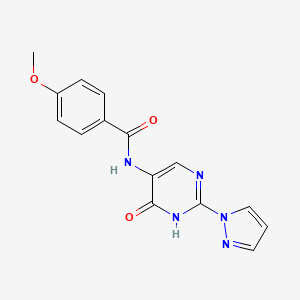
![tert-butyl N-[1-methyl-2-oxo-2-[2-(2-pyridyl)hydrazino]ethyl]carbamate](/img/structure/B13896545.png)
![4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid](/img/structure/B13896573.png)
